
2-(2-Chlorophenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)phthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by the presence of a phthalazine ring system substituted with a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with 2-chlorobenzylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired phthalazine derivative. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chlorophenyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phthalazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized phthalazine derivatives.
Reduction: Reduced phthalazine derivatives.
Substitution: Substituted phthalazine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)phthalazin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors to trigger signaling cascades that lead to its observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenyl)phthalazin-1(2H)-one can be compared with other similar compounds, such as:
2-Phenylphthalazine-1(2H)-one: Lacks the chlorine substituent, resulting in different electronic and steric properties.
2-(4-Chlorophenyl)phthalazine-1(2H)-one: Has the chlorine substituent at the para position, which affects its reactivity and interactions.
2-(2-Bromophenyl)phthalazine-1(2H)-one: Contains a bromine substituent instead of chlorine, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C14H9ClN2O |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)phthalazin-1-one |
InChI |
InChI=1S/C14H9ClN2O/c15-12-7-3-4-8-13(12)17-14(18)11-6-2-1-5-10(11)9-16-17/h1-9H |
Clé InChI |
MGCXIVPWSGEWGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B1644778.png)

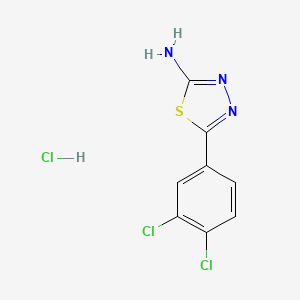
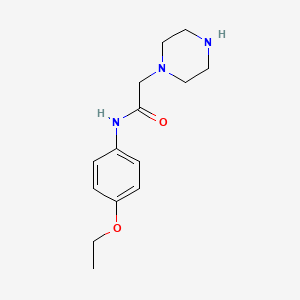
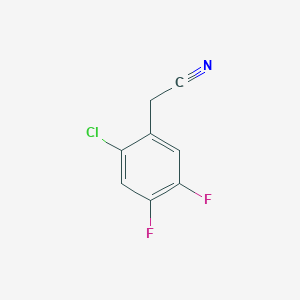

![[3-Amino-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1644815.png)
![1-Boc-4-[(2-cyanoethyl)pyridin-3-ylmethylamino]piperidine](/img/structure/B1644818.png)
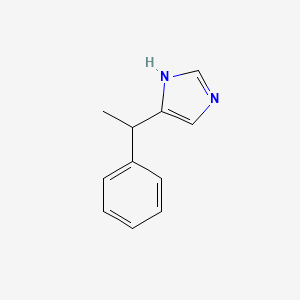
![(1R,9S,12R)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1644822.png)
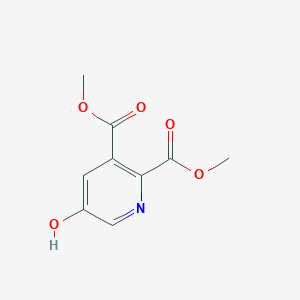
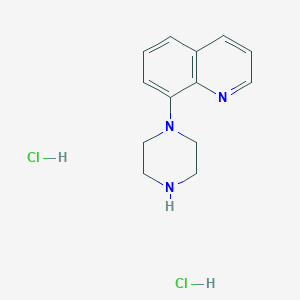
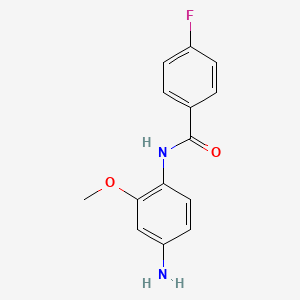
![5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1644833.png)
